molecular formula C17H16BrN3O5S B10902082 N-(2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxoethyl)-4-methylbenzenesulfonamide (non-preferred name)

N-(2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxoethyl)-4-methylbenzenesulfonamide (non-preferred name)

Cat. No.: B10902082
M. Wt: 454.3 g/mol
InChI Key: XPJYZQWKJFAXRD-UFWORHAWSA-N
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Description

N~1~-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated benzodioxole moiety, a hydrazino group, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, bromination, and subsequent coupling with hydrazino and benzenesulfonamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazino group, potentially leading to different derivatives.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~1~-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N1-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE: This compound is unique due to its specific combination of functional groups and structural features.

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole moieties but different substituents or functional groups.

    Hydrazino Compounds: Molecules containing hydrazino groups with varying structural contexts.

    Benzenesulfonamide Derivatives: Compounds featuring the benzenesulfonamide group with different substituents.

Uniqueness

N~1~-(2-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a brominated benzodioxole ring, a hydrazino group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrN3O5S

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C17H16BrN3O5S/c1-11-2-4-13(5-3-11)27(23,24)20-9-17(22)21-19-8-12-6-15-16(7-14(12)18)26-10-25-15/h2-8,20H,9-10H2,1H3,(H,21,22)/b19-8+

InChI Key

XPJYZQWKJFAXRD-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

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